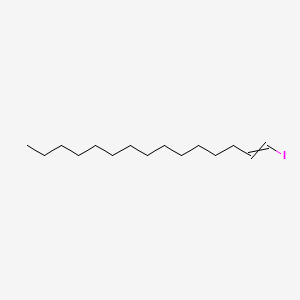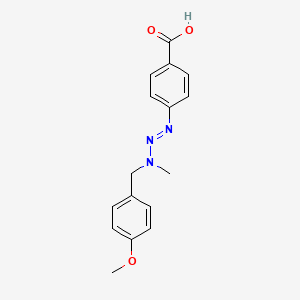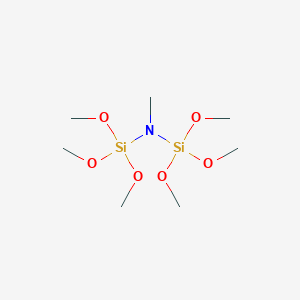
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is a chemical compound with the molecular formula C7H21NO6Si2. It is a silane derivative, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine typically involves the reaction of trimethoxysilane with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions These reactions lead to the formation of stable silicone networks, which are essential in various applications
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trimethoxy-N,N-dimethylsilanamine
- 1,1,1-Trimethoxy-2-methylpropane
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
Uniqueness
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durable coatings. Its ability to undergo various chemical reactions also enhances its utility in different fields.
Propriétés
Numéro CAS |
64909-06-4 |
|---|---|
Formule moléculaire |
C7H21NO6Si2 |
Poids moléculaire |
271.41 g/mol |
Nom IUPAC |
N,N-bis(trimethoxysilyl)methanamine |
InChI |
InChI=1S/C7H21NO6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h1-7H3 |
Clé InChI |
DPNHKVDBVQGWOI-UHFFFAOYSA-N |
SMILES canonique |
CN([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


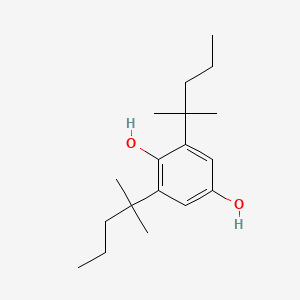

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
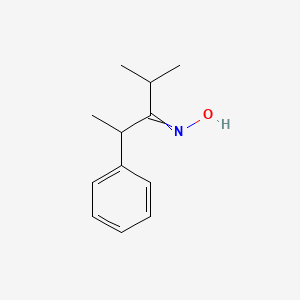



![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
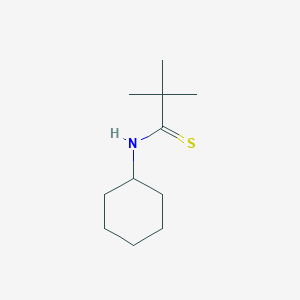
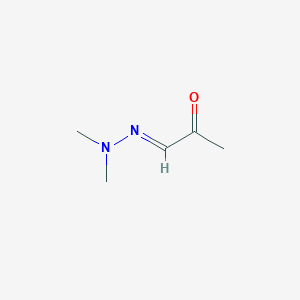
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

